molecular formula C9H13NO2 B13776955 1-(2-Propynyl)cyclopentanol carbamate CAS No. 91240-09-4

1-(2-Propynyl)cyclopentanol carbamate

Cat. No.: B13776955
CAS No.: 91240-09-4
M. Wt: 167.20 g/mol
InChI Key: YTOAQAJXGGMIBE-UHFFFAOYSA-N
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Description

1-(2-Propynyl)cyclopentanol carbamate is an organic compound with the molecular formula C9H13NO2 It is a derivative of cyclopentanol, where the hydroxyl group is substituted with a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Propynyl)cyclopentanol carbamate typically involves the reaction of cyclopentanol with propargyl bromide to form 1-(2-Propynyl)cyclopentanol. This intermediate is then reacted with carbamoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Propynyl)cyclopentanol carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentylamines .

Scientific Research Applications

1-(2-Propynyl)cyclopentanol carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Propynyl)cyclopentanol carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Propynyl)cyclopentanol carbamate is unique due to its specific structural features, such as the propynyl group attached to the cyclopentanol ring.

Properties

CAS No.

91240-09-4

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(2-prop-2-ynylcyclopentyl) carbamate

InChI

InChI=1S/C9H13NO2/c1-2-4-7-5-3-6-8(7)12-9(10)11/h1,7-8H,3-6H2,(H2,10,11)

InChI Key

YTOAQAJXGGMIBE-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCCC1OC(=O)N

Origin of Product

United States

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